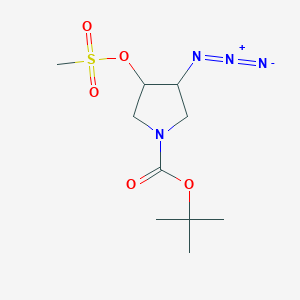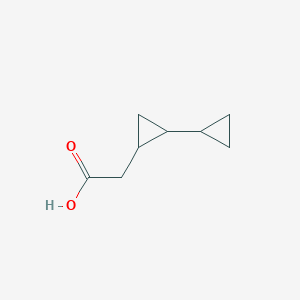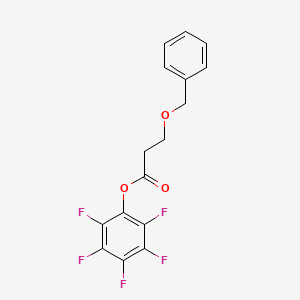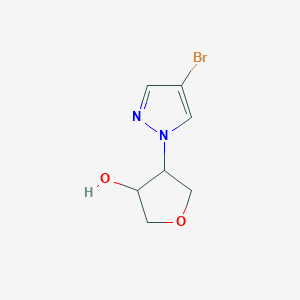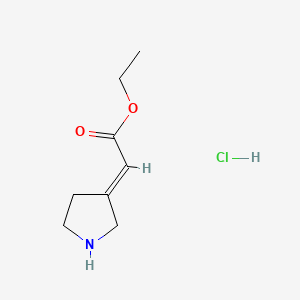![molecular formula C30H28F7N4O6P B12307952 [3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid](/img/structure/B12307952.png)
[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MonobenzylFosaprepitant is a derivative of Fosaprepitant, an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy. Fosaprepitant is a prodrug of Aprepitant, which acts as a neurokinin-1 (NK1) receptor antagonist . MonobenzylFosaprepitant retains the core structure of Fosaprepitant but includes a benzyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MonobenzylFosaprepitant involves the introduction of a benzyl group to the Fosaprepitant molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and catalytic hydrogenation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods: Industrial production of MonobenzylFosaprepitant follows Good Manufacturing Practices (GMP) to ensure product consistency and quality. The process includes large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: MonobenzylFosaprepitant undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organic solvents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of MonobenzylFosaprepitant with altered functional groups, enhancing its chemical and biological properties.
Scientific Research Applications
MonobenzylFosaprepitant has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Investigated for its potential effects on cellular pathways and receptor interactions.
Mechanism of Action
MonobenzylFosaprepitant exerts its effects by acting as a neurokinin-1 (NK1) receptor antagonist. It blocks the action of substance P, a neuropeptide involved in the emetic response, thereby preventing nausea and vomiting . The compound crosses the blood-brain barrier and occupies NK1 receptors in the central nervous system, inhibiting the emetic signal transduction pathways .
Comparison with Similar Compounds
Fosaprepitant: The parent compound, used as an antiemetic.
Aprepitant: The active form of Fosaprepitant, also an NK1 receptor antagonist.
Uniqueness: MonobenzylFosaprepitant is unique due to the presence of the benzyl group, which may enhance its pharmacokinetic properties, such as increased bioavailability and longer half-life. This modification can potentially improve its efficacy and reduce the frequency of administration compared to Fosaprepitant and Aprepitant .
Properties
Molecular Formula |
C30H28F7N4O6P |
|---|---|
Molecular Weight |
704.5 g/mol |
IUPAC Name |
[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid |
InChI |
InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42) |
InChI Key |
QOXVNNXGBGMHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


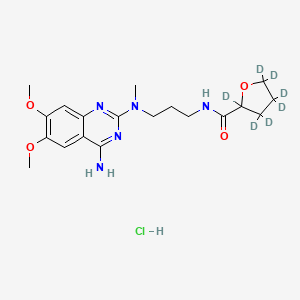
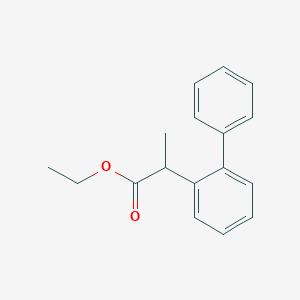
![1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12307878.png)

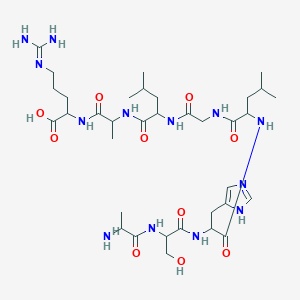
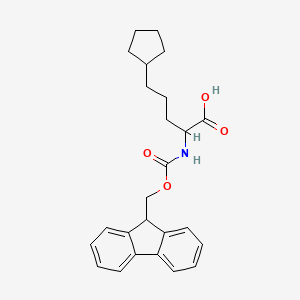

![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)
